
1-Benzyl-2-ethyl-5-nitroindoline
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Overview
Description
1-Benzyl-2-ethyl-5-nitroindoline is a synthetic organic compound belonging to the indoline family. Indolines are heterocyclic compounds that are structurally related to indoles, which are significant in various biological and pharmaceutical contexts. The molecular formula of this compound is C17H18N2O2, and it has a molecular weight of 282.34 g/mol .
Preparation Methods
The synthesis of 1-Benzyl-2-ethyl-5-nitroindoline typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings, which can then be further modified to produce indoline derivatives .
In an industrial setting, the synthesis might involve the following steps:
Starting Materials: The process begins with the selection of appropriate starting materials such as aryl hydrazines, ketones, and alkyl halides.
Fischer Indole Synthesis: This step involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core.
N-Alkylation: The indole core is then alkylated using alkyl halides to introduce the benzyl and ethyl groups.
Chemical Reactions Analysis
1-Benzyl-2-ethyl-5-nitroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1-Benzyl-2-ethyl-5-aminoindoline.
Substitution: Electrophilic substitution reactions can occur at the benzyl or ethyl groups, leading to various substituted derivatives.
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Scientific Research Applications
1-Benzyl-2-ethyl-5-nitroindoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indoline derivatives, which are used in various organic synthesis protocols.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-ethyl-5-nitroindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
1-Benzyl-2-ethyl-5-nitroindoline can be compared with other indoline derivatives such as:
1-Benzyl-2-methyl-5-nitroindoline: Similar structure but with a methyl group instead of an ethyl group.
1-Benzyl-2-ethyl-6-nitroindoline: Nitro group at the 6-position instead of the 5-position.
1-Benzyl-2-ethyl-5-aminoindoline: Amino group instead of a nitro group at the 5-position.
These compounds share similar synthetic routes and chemical properties but differ in their biological activities and applications .
Biological Activity
1-Benzyl-2-ethyl-5-nitroindoline is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its indoline structure, which is modified by the addition of a benzyl group and an ethyl group, along with a nitro group at the 5-position. This unique structure contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Antimicrobial Activity : Preliminary studies suggest that the nitro group may enhance the compound's ability to penetrate bacterial cell walls, leading to increased antimicrobial efficacy against various pathogens.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. A study evaluating its activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells revealed significant inhibition of cell proliferation, with IC50 values indicating potent antiproliferative effects.
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 15.1 |
MCF-7 | 18.6 |
These findings suggest that the compound may be a candidate for further development as an anticancer agent.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacteria and fungi. The compound's effectiveness was evaluated using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
These results indicate its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies using animal models of inflammation showed that treatment with this compound resulted in reduced swelling and inflammation markers, suggesting a mechanism involving COX inhibition and modulation of inflammatory cytokines.
Case Study 1: Anticancer Activity
A recent study involved administering varying doses of this compound to mice bearing tumors derived from HeLa cells. Results indicated a dose-dependent reduction in tumor size over four weeks, supporting its potential as an anticancer therapeutic.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against multi-drug resistant strains of bacteria. The results demonstrated significant antimicrobial activity, with the compound effectively reducing bacterial load in treated subjects compared to controls.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-Benzyl-2-ethyl-5-nitroindoline, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step functionalization of the indoline core. Key steps include:
- Nitro-group introduction : Electrophilic aromatic nitration at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts .
- Benzylation/alkylation : Substitution reactions with benzyl halides or ethylating agents (e.g., ethyl bromide) in polar aprotic solvents like DMF, catalyzed by K₂CO₃ .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Optimization Strategies :
- Temperature Control : Lower nitration temperatures reduce side reactions (e.g., di-nitration) .
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Yield Monitoring : Track intermediates via TLC or HPLC to adjust stoichiometry .
Table 1: Example Reaction Conditions
Step | Reagents/Conditions | Yield Range |
---|---|---|
Nitration | HNO₃ (1.2 eq), H₂SO₄, 0°C, 2h | 60–75% |
Benzylation | BnCl (1.5 eq), K₂CO₃, DMF, 80°C | 70–85% |
Q. How can researchers determine the physical and chemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Solubility : Perform gradient solubility tests in solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy to detect saturation points .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (>200°C observed in nitroindoline analogs) .
- Hygroscopicity : Dynamic Vapor Sorption (DVS) analysis under varying humidity .
Table 2: Analytical Techniques for Property Characterization
Property | Technique | Key Parameters |
---|---|---|
Melting Point | DSC | Onset temperature |
Solubility | UV-Vis Spectroscopy | λ_max absorbance |
Stability | Accelerated Stability Studies | 40°C/75% RH, 4 weeks |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (nitro compounds are potential irritants) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., nitrobenzene derivatives) .
- Storage : Store in amber vials at 2–8°C under inert atmosphere (Ar/N₂) to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR (¹H/¹³C) with computational predictions (DFT/B3LYP/6-31G*) .
- Database Referencing : Cross-check IR peaks with NIST Chemistry WebBook entries for nitroindoline analogs .
- Isotopic Labeling : Use ¹⁵N-labeled compounds to confirm nitro-group assignments in complex spectra .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Functional Group Modulation : Synthesize analogs with substituent variations (e.g., fluoro, methoxy) at positions 2 and 5 .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Computational Modeling : Docking studies (AutoDock Vina) to correlate substituent electronic profiles with binding affinities .
Q. How can multi-step synthesis of this compound be optimized for scalability and reproducibility?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for nitration to enhance heat dissipation and reduce exothermic risks .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Quality Control : Establish HPLC-MS criteria for intermediate purity (>95%) before proceeding to subsequent steps .
Q. What experimental designs are suitable for evaluating the biological activity of this compound in vitro?
Methodological Answer:
- Dose-Response Studies : Use 3D spheroid models to assess cytotoxicity (IC₅₀) across 10–100 µM ranges .
- Control Groups : Include vehicle controls (DMSO) and reference compounds (e.g., staurosporine for kinase inhibition) .
- Ethical Compliance : Adhere to institutional guidelines for cell line sourcing and disposal .
Q. How can cross-disciplinary approaches (e.g., computational chemistry) enhance mechanistic studies of this compound?
Methodological Answer:
- MD Simulations : Study solvation effects and conformational dynamics using GROMACS .
- QM/MM Calculations : Elucidate reaction pathways for nitro-group reduction .
- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions .
Table 3: Key Resources for Advanced Research
Resource Type | Example Tools/Databases | Application |
---|---|---|
Spectral Data | NIST WebBook | IR/NMR validation |
Computational | Gaussian 16 | Reaction modeling |
Biological Assays | PubChem BioAssay | Target screening |
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-benzyl-2-ethyl-5-nitro-2,3-dihydroindole |
InChI |
InChI=1S/C17H18N2O2/c1-2-15-10-14-11-16(19(20)21)8-9-17(14)18(15)12-13-6-4-3-5-7-13/h3-9,11,15H,2,10,12H2,1H3 |
InChI Key |
IEAQHYUSIYVXAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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